2-Methylpropyl 2-formylbenzoate

Catalog No.
S3430325
CAS No.
500535-82-0
M.F
C12H14O3
M. Wt
206.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methylpropyl 2-formylbenzoate

CAS Number

500535-82-0

Product Name

2-Methylpropyl 2-formylbenzoate

IUPAC Name

2-methylpropyl 2-formylbenzoate

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

InChI

InChI=1S/C12H14O3/c1-9(2)8-15-12(14)11-6-4-3-5-10(11)7-13/h3-7,9H,8H2,1-2H3

InChI Key

ZPKKLIIRYMJODM-UHFFFAOYSA-N

SMILES

CC(C)COC(=O)C1=CC=CC=C1C=O

Canonical SMILES

CC(C)COC(=O)C1=CC=CC=C1C=O

2-Methylpropyl 2-formylbenzoate is an organic compound belonging to the class of benzoate esters. It features a benzoate moiety with a formyl group at the 2-position and a branched alkyl group (2-methylpropyl) attached. This compound is characterized by its unique structure, which combines the properties of both aldehydes and esters, making it versatile in various

  • Self-Condensation: Aldehydes can undergo self-condensation reactions, often catalyzed by acids, leading to the formation of larger molecules.
  • Polymerization: The compound may also engage in polymerization reactions under specific conditions, producing polymers that could have industrial applications.
  • Oxidation: Aldehydes are readily oxidized to carboxylic acids, which can be facilitated by various oxidizing agents.
  • Reactivity with Strong Reducing Agents: The compound can react with strong reducing agents to yield alcohols and other derivatives.

These reactions are significant for both synthetic and industrial chemistry, allowing for the modification and functionalization of organic compounds.

Several synthetic routes exist for producing 2-Methylpropyl 2-formylbenzoate:

  • From Methyl 2-Carboxybenzoate: A common method involves reacting methyl 2-carboxybenzoate with 2-methylpropyl alcohol under acidic conditions to form the desired ester.
    • Reaction Conditions: Typically conducted in the presence of an acid catalyst at elevated temperatures.
    • Yield: This method can provide high yields depending on reaction conditions and purification methods.
  • Using Iodomethane: Another approach includes using iodomethane to methylate a suitable precursor compound like 2-carboxybenzaldehyde in a polar solvent such as acetone.
    • This method has been documented to yield high purity products through careful control of reaction parameters .

2-Methylpropyl 2-formylbenzoate has several applications across different fields:

  • Flavoring and Fragrance: Due to its pleasant aroma, it is used in flavoring agents and perfumes.
  • Pharmaceuticals: Its derivatives may serve as intermediates in the synthesis of pharmaceutical compounds.
  • Polymer Chemistry: The compound can be utilized in the production of polymers due to its reactive aldehyde group.

Several compounds share structural similarities with 2-Methylpropyl 2-formylbenzoate. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
Methyl 4-formylbenzoateFormyl group at the para positionMore stable due to less steric hindrance
Ethyl benzoateSimple ethyl ester without formyl substitutionCommonly used as a solvent
BenzaldehydeAldehyde without ester functionalityHighly reactive and used in various syntheses
Methyl salicylateContains a hydroxyl groupExhibits anti-inflammatory properties
Propyl benzoateStraight-chain propyl esterLess sterically hindered than branched esters

XLogP3

3.2

Dates

Last modified: 04-15-2024

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